The Core Mechanism of BAY1163877 (Rogaratinib) in FGFR Signaling: A Technical Guide
The Core Mechanism of BAY1163877 (Rogaratinib) in FGFR Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY1163877, also known as Rogaratinib (B610551), is a potent and selective small molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Deregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key driver in the pathogenesis of various human cancers, including urothelial, lung, and breast cancer.[1][4] Rogaratinib was developed to target these oncogene-addicted tumors by inhibiting the constitutive activation of the FGFR pathway. This technical guide provides an in-depth overview of the mechanism of action of BAY1163877, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows.
Mechanism of Action
Rogaratinib is a type I reversible inhibitor that competitively targets the ATP-binding pocket within the kinase domain of FGFRs 1, 2, 3, and 4.[1] By occupying this pocket, it prevents the binding of ATP and subsequent autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades. The inhibition of FGFR autophosphorylation leads to the suppression of key downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5]
The antitumor activity of rogaratinib is primarily cytostatic, leading to the inhibition of tumor cell proliferation.[1] Preclinical studies have demonstrated that its efficacy is most pronounced in cancer models with FGFR alterations, such as FGFR1 amplification.[2] Furthermore, rogaratinib has been shown to inhibit FGF2-induced growth of endothelial cells, suggesting a potential anti-angiogenic effect by targeting paracrine FGF signaling within the tumor microenvironment.[1]
Quantitative Data
The potency and selectivity of BAY1163877 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of Rogaratinib (BAY1163877)
| Target | Assay Type | IC50 (nM) | Reference |
| FGFR1 | Radiometric Kinase Assay | 1.8 | [1] |
| FGFR2 | Radiometric Kinase Assay | <1 | [1] |
| FGFR3 | Radiometric Kinase Assay | 9.2 | [1] |
| FGFR4 | Radiometric Kinase Assay | 1.2 | [1] |
| FGFR1 | Cell-free assay | 11.2 | [2] |
| FGFR2 | Cell-free assay | <1 | [2] |
| FGFR3 | Cell-free assay | 18.5 | [2] |
| FGFR4 | Cell-free assay | 201 | [2] |
| VEGFR3/FLT4 | Cell-free assay | 127 | [2] |
Table 2: Binding Affinity of Rogaratinib (BAY1163877)
| Target | Assay Type | Kd (nM) | Reference |
| FGFR1 | KINOMEscan™ | 1.6 | [1] |
| FGFR2 | KINOMEscan™ | 5.0 | [1] |
| FGFR3 | KINOMEscan™ | 7.8 | [1] |
| FGFR4 | KINOMEscan™ | 7.6 | [1] |
| VEGFR1 | KINOMEscan™ | 190 | [1] |
| VEGFR3 | KINOMEscan™ | 150 | [1] |
Table 3: Cellular Activity of Rogaratinib (BAY1163877)
| Cell Line | Assay Type | Endpoint | Value (nM) | Reference |
| HUVEC | Proliferation Assay | IC50 (FGF2-stimulated) | 16 | [1] |
| HUVEC | Proliferation Assay | IC50 (VEGF-A-stimulated) | 453 | [1] |
| H1581 (FGFR1-amplified lung cancer) | Proliferation Assay | GI50 | 36 - 244 | [2] |
| DMS114 (FGFR1-amplified lung cancer) | Proliferation Assay | GI50 | 36 - 244 | [2] |
Signaling Pathway Diagrams
The following diagrams illustrate the FGFR signaling pathway and the mechanism of inhibition by BAY1163877.
Figure 1: Simplified FGFR Signaling Pathway.
Figure 2: Mechanism of FGFR Inhibition by BAY1163877.
Experimental Protocols
Detailed experimental protocols for the characterization of BAY1163877 are proprietary. However, based on published literature, the following sections outline the likely methodologies for key experiments.
Radiometric Kinase Assay (for IC50 determination)
This assay measures the ability of BAY1163877 to inhibit the phosphorylation of a substrate by an FGFR kinase.
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Reaction Mixture Preparation: A reaction buffer is prepared containing a specific concentration of recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), and cofactors such as MgCl2 and ATP.[6]
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Compound Dilution: BAY1163877 is serially diluted in DMSO to generate a range of concentrations.
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Kinase Reaction: The kinase, substrate, and varying concentrations of BAY1163877 (or DMSO as a vehicle control) are incubated together. The reaction is initiated by the addition of [γ-33P]ATP.
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Reaction Termination and Substrate Capture: After a defined incubation period at a controlled temperature, the reaction is stopped. The reaction mixture is then transferred to a phosphocellulose filter membrane which binds the phosphorylated substrate.
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Washing: The filter is washed to remove unincorporated [γ-33P]ATP.
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Quantification: The amount of radioactivity incorporated into the substrate on the filter is measured using a scintillation counter.
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Data Analysis: The percentage of inhibition at each concentration of BAY1163877 is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
KINOMEscan™ Profiling (for Kd determination)
This competition binding assay is used to determine the binding affinity (Kd) of BAY1163877 to a large panel of kinases.
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Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the solid support is quantified using qPCR.[1]
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Assay Components: The three main components are a DNA-tagged kinase, a ligand-immobilized solid support (e.g., beads), and the test compound (BAY1163877).
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Binding Competition: BAY1163877 is incubated with the DNA-tagged kinase and the ligand-immobilized beads. If BAY1163877 binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
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Quantification: The amount of kinase bound to the beads is measured by quantifying the associated DNA tag using qPCR. A lower qPCR signal indicates stronger binding of the test compound to the kinase.
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Kd Determination: To determine the Kd, the assay is performed with a range of BAY1163877 concentrations. The results are used to generate a dose-response curve, from which the Kd value is calculated.
Cellular Proliferation Assay (e.g., HUVEC Proliferation Assay)
This assay assesses the effect of BAY1163877 on the proliferation of endothelial cells stimulated with growth factors.
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Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate growth medium.
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Cell Seeding: HUVECs are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
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Serum Starvation: The cells are then serum-starved for a period to synchronize them in the G0/G1 phase of the cell cycle.
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Treatment: The cells are treated with serial dilutions of BAY1163877 in the presence of a stimulating growth factor, such as FGF2 or VEGF-A.[1] Control wells include cells with the growth factor alone (positive control) and cells in basal medium (negative control).
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Incubation: The plates are incubated for a period (e.g., 72 hours) to allow for cell proliferation.
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Proliferation Measurement: Cell proliferation is quantified using a colorimetric assay such as MTT or a fluorescence-based assay that measures DNA content.
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Data Analysis: The absorbance or fluorescence values are measured, and the percentage of inhibition of proliferation is calculated for each concentration of BAY1163877. The IC50 value is determined from the dose-response curve.
In Vivo Tumor Xenograft Model
This model evaluates the antitumor efficacy of BAY1163877 in a living organism.
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Cell Line Selection: A human cancer cell line with a known FGFR alteration (e.g., DMS-114 or NCI-H716 with FGFR1 amplification) is selected.[1]
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Tumor Implantation: The cancer cells are implanted subcutaneously into immunocompromised mice.
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Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly.
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Treatment Administration: Once the tumors reach a specified volume, the mice are randomized into treatment groups. BAY1163877 is administered orally at a predetermined dose and schedule. A control group receives the vehicle.
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Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Body weight and general health of the mice are also monitored to assess toxicity.
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Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement, such as measuring the levels of phosphorylated FGFR and downstream signaling proteins.
Experimental Workflow Diagram
Figure 3: General Experimental Workflow for Characterizing BAY1163877.
Mechanisms of Resistance
Acquired resistance to FGFR inhibitors, including rogaratinib, is an emerging clinical challenge. Preclinical studies have identified several potential mechanisms of resistance:
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Bypass Signaling: Activation of alternative receptor tyrosine kinases (RTKs), such as MET, can bypass the FGFR blockade and reactivate downstream signaling pathways like PI3K-AKT and MAPK.[2][7]
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Gatekeeper Mutations: While not yet reported for rogaratinib, mutations in the "gatekeeper" residue of the FGFR kinase domain are a known mechanism of resistance to other FGFR inhibitors.[8][9]
Conclusion
BAY1163877 (rogaratinib) is a potent and selective pan-FGFR inhibitor that effectively targets the ATP-binding pocket of FGFRs 1-4, leading to the suppression of downstream signaling and inhibition of tumor cell proliferation. Its mechanism of action is well-characterized through a variety of in vitro and in vivo studies. The quantitative data demonstrate its high potency and selectivity for the FGFR family. Understanding the detailed mechanism of action, as well as potential resistance pathways, is crucial for the continued clinical development and strategic application of rogaratinib in the treatment of FGFR-driven cancers.
References
- 1. chayon.co.kr [chayon.co.kr]
- 2. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ambitbio.com [ambitbio.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Development of an orthotopic syngeneic murine model of colorectal cancer for use in translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ecell.es [ecell.es]
